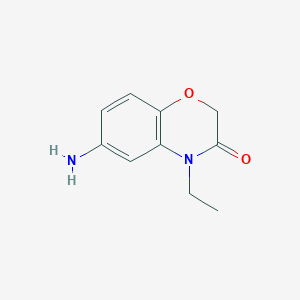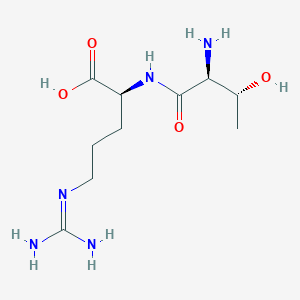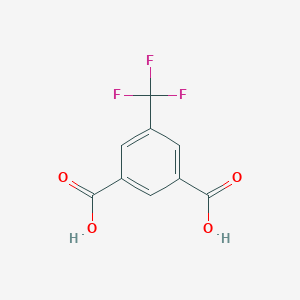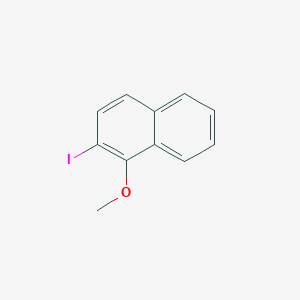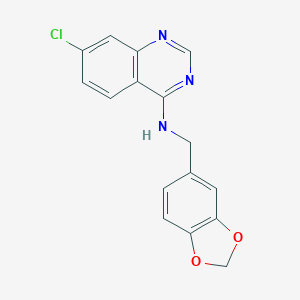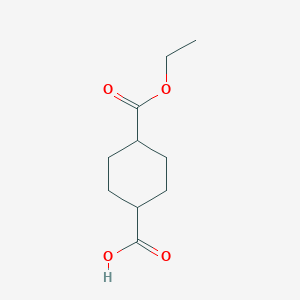
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and trifluorobenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl intermediates. The key steps include:
Preparation of trans-4-Ethylcyclohexyl intermediates: This involves the hydrogenation of ethylbenzene to form trans-4-ethylcyclohexane.
Formation of the cyclohexyl-ethyl linkage: The trans-4-ethylcyclohexane is then reacted with an appropriate alkylating agent to introduce the ethyl linkage.
Introduction of the trifluorobenzene moiety: The final step involves the coupling of the cyclohexyl-ethyl intermediate with 1,2,3-trifluorobenzene under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors for the initial hydrogenation step and specialized catalysts to facilitate the coupling reactions.
化学反应分析
Types of Reactions
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl rings or the trifluorobenzene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or cyclohexyl groups.
科学研究应用
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism by which 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In the context of liquid crystal materials, its molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved in its biological activity would require further research to elucidate.
相似化合物的比较
Similar Compounds
- trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- cis-1-ethyl-2-methylcyclohexane
- trans-1-ethyl-2-methylcyclohexane
Uniqueness
Compared to similar compounds, 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is unique due to its specific combination of cyclohexyl and trifluorobenzene moieties. This unique structure imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystal technology and other advanced materials.
属性
IUPAC Name |
5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQDJUTBJEPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600283 |
Source


|
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137529-57-8 |
Source


|
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

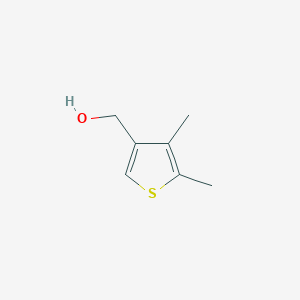

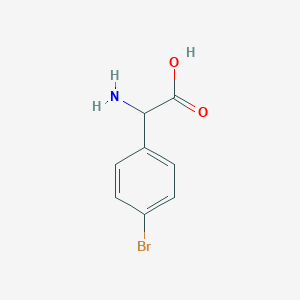
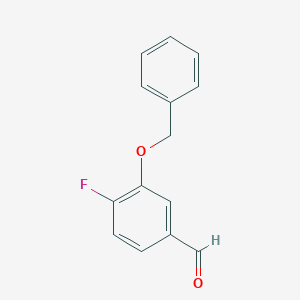
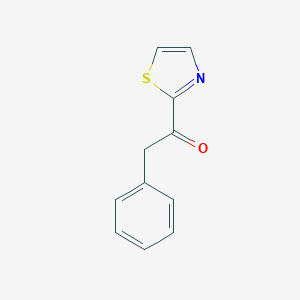

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
